2-Methylpropyl 3-benzamidobenzoate
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Overview
Description
2-Methylpropyl 3-benzamidobenzoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a benzoate structure, with a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-benzamidobenzoate typically involves the reaction of 3-aminobenzoic acid with 2-methylpropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with benzoyl chloride to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-benzamidobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenation or alkylation can take place.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, alkyl halides for alkylation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Methylpropyl 3-benzamidobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-benzamidobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropyl benzoate: Lacks the benzamide group, making it less versatile in chemical reactions.
3-Benzamidobenzoic acid: Contains a carboxylic acid group instead of the 2-methylpropyl substituent, affecting its solubility and reactivity.
N-Benzylbenzamide: Similar structure but with a benzyl group instead of the 2-methylpropyl group
Uniqueness
2-Methylpropyl 3-benzamidobenzoate is unique due to the presence of both the benzamide and benzoate functionalities, along with the 2-methylpropyl substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-methylpropyl 3-benzamidobenzoate |
InChI |
InChI=1S/C18H19NO3/c1-13(2)12-22-18(21)15-9-6-10-16(11-15)19-17(20)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,19,20) |
InChI Key |
WRIWAXOEQQGSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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